molecular formula C19H21NO6 B12597729 Naphth[2,3-d]isoxazole-4,9-dione, 5,7,8-trimethoxy-3-pentyl- CAS No. 646037-95-8

Naphth[2,3-d]isoxazole-4,9-dione, 5,7,8-trimethoxy-3-pentyl-

Cat. No.: B12597729
CAS No.: 646037-95-8
M. Wt: 359.4 g/mol
InChI Key: PMPCZVISCDUCAD-UHFFFAOYSA-N
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Description

Naphth[2,3-d]isoxazole-4,9-dione derivatives are polycyclic aromatic compounds featuring a fused naphthoquinone core with an isoxazole ring. The compound "5,7,8-trimethoxy-3-pentyl-" is distinguished by its substitution pattern: a pentyl chain at position 3 and three methoxy groups at positions 5, 7, and 6.

Properties

CAS No.

646037-95-8

Molecular Formula

C19H21NO6

Molecular Weight

359.4 g/mol

IUPAC Name

5,7,8-trimethoxy-3-pentylbenzo[f][1,2]benzoxazole-4,9-dione

InChI

InChI=1S/C19H21NO6/c1-5-6-7-8-10-13-16(21)14-11(23-2)9-12(24-3)18(25-4)15(14)17(22)19(13)26-20-10/h9H,5-8H2,1-4H3

InChI Key

PMPCZVISCDUCAD-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NOC2=C1C(=O)C3=C(C2=O)C(=C(C=C3OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthesis via Naphthoquinone Derivatives

A common method involves the use of naphthoquinone derivatives as precursors. The following steps outline a typical synthetic route:

  • Starting Material : 2,3-Dichloro-1,4-naphthoquinone is often used due to its availability and reactivity.

  • Reagents : Nitromethyl derivatives and a base (such as sodium hydroxide) are introduced to facilitate the reaction.

  • Reaction Conditions : The mixture is typically heated under reflux conditions which promotes the formation of the isoxazole ring.

  • Purification : The product is purified using techniques such as column chromatography to isolate the desired naphth[2,3-d]isoxazole derivative.

This method has been reported to yield the target compound effectively while also allowing for modifications at various positions on the naphthalene ring for further functionalization.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a rapid and efficient method for preparing complex organic molecules:

  • Procedure : The reaction mixture containing naphthoquinone and nitromethyl compounds is subjected to microwave irradiation.

  • Advantages : This method significantly reduces reaction time (often to less than 10 minutes) compared to traditional heating methods while improving yields.

  • Characterization : Products obtained through this method are characterized using NMR and mass spectrometry to confirm their structure.

One-Pot Reaction Strategies

Recent studies have also explored one-pot reaction strategies that combine multiple steps into a single reaction vessel:

  • Methodology : This involves the simultaneous cyclization of naphthalene derivatives with other reagents (like nitromethane) under controlled conditions.

  • Efficiency : One-pot reactions simplify purification processes and enhance overall yield by minimizing intermediate handling.

This approach has shown promise in synthesizing various derivatives of naphtho[2,3-d]isoxazole efficiently.

The synthesized compounds have been evaluated for their biological activities, including antifungal and anticancer properties. For instance:

  • Antifungal activity was assessed against strains of Candida, indicating that derivatives of naphtho[2,3-d]isoxazole can serve as potential therapeutic agents.

  • Structural characterization typically involves techniques such as FT-IR spectroscopy, NMR spectroscopy (both 1H and 13C), and mass spectrometry to ensure the accuracy of the synthesized compounds.

Summary of Yields and Reaction Conditions

Methodology Reaction Time Yield (%) Key Characteristics
Traditional Reflux 5 hours Varies Good for large-scale synthesis
Microwave-Assisted ≤10 minutes Higher Rapid synthesis with improved yields
One-Pot Reaction Varies High Simplifies process; reduces steps

Chemical Reactions Analysis

Types of Reactions

Naphth[2,3-d]isoxazole-4,9-dione, 5,7,8-trimethoxy-3-pentyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the naphthalene and isoxazole rings.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Antibacterial Activity

Naphth[2,3-d]isoxazole derivatives have shown promising antibacterial properties. Research indicates that compounds with similar structures can inhibit bacterial growth effectively. For instance:

  • A study highlighted the antibacterial potential of various naphthoquinone derivatives against resistant strains of bacteria. These compounds were found to exhibit significant activity by disrupting bacterial cell walls and inhibiting essential metabolic pathways .

Anticancer Properties

The anticancer potential of naphthoquinone derivatives is well-documented. Naphth[2,3-d]isoxazole-4,9-dione has been investigated for its ability to induce apoptosis in cancer cells:

  • Cytoprotective Effects : In a study involving primary rat hepatocytes exposed to camptothecin (a chemotherapeutic agent), naphtho[2,3-d]isoxazole derivatives demonstrated protective effects by reducing apoptosis markers such as nuclear fragmentation and caspase activation . This suggests that these compounds may serve as adjuncts in cancer therapy by mitigating the side effects of conventional treatments.

Cytoprotective Mechanisms

The compound's ability to modulate apoptotic pathways has been a focal point of research:

  • It was shown to upregulate Bcl-X(L), a pro-survival protein that plays a crucial role in the mitochondrial pathway of apoptosis. This modulation can enhance cell viability under stress conditions induced by various apoptotic stimuli .

Case Studies

StudyFocusFindings
Rezende-Júnior et al. (2020)Antibacterial activityIdentified potent antibacterial properties against resistant strains; effective at low concentrations.
Oliveira et al. (2017)Anticancer effectsDemonstrated cytoprotective effects in hepatocytes; reduced apoptosis markers significantly.
Kallassy et al. (2017)Antiproliferative activityShowed promising results in inhibiting cancer cell proliferation; potential for further development in nanomedicine applications.

Mechanism of Action

The mechanism of action of Naphth[2,3-d]isoxazole-4,9-dione, 5,7,8-trimethoxy-3-pentyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Structural Features
Compound Name Substituents Molecular Formula Molecular Weight Key Applications
Target Compound 3-pentyl, 5,7,8-trimethoxy C₂₃H₂₅NO₆ 423.45 g/mol Under investigation (likely anticancer)
Naphth[2,3-d]oxazole-4,9-dione, 2-phenyl- 2-phenyl C₁₇H₉NO₃ 275.26 g/mol Research (photopolymerization)
3-Ethylnaphtho[2,3-d]isoxazole-4,9-dione 3-ethyl C₁₃H₁₀NO₃ 237.22 g/mol Antitumor (STAT3 inhibition)
2-(Acylamino)-3-chloro-1,4-naphthoquinones 3-chloro, 2-acylamino Variable Variable High cytotoxicity selectivity
  • Substituent Impact: Alkyl Chains: The pentyl group in the target compound may enhance membrane permeability compared to shorter chains (e.g., ethyl) or aromatic groups (e.g., phenyl). This could improve cellular uptake in biological applications . In contrast, single methoxy or halogen substituents (e.g., 3-chloro in ) favor different mechanisms, such as intercalation or radical generation .
Anticancer Potential
  • The target compound’s isoxazole-quinone scaffold is structurally similar to 3-(3,4,5-trimethoxyphenyl)-naphtho[2,3-d]isoxazole-4,9-dione (compound 4b in ), which inhibits STAT3 signaling in triple-negative breast cancer.
  • Comparison with Imidazole Derivatives: Naphth[2,3-d]imidazole-4,9-diones () generally show lower cytotoxicity than isoxazole analogues.

Physicochemical Properties

  • Methoxy groups enhance oxidative stability but may reduce reactivity in redox-mediated processes (e.g., quinone-mediated radical generation) .

Biological Activity

Naphth[2,3-d]isoxazole-4,9-dione, particularly in its trimethoxy and pentyl-substituted forms, has garnered attention in recent years for its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

Naphth[2,3-d]isoxazole derivatives are characterized by a naphthalene backbone fused with an isoxazole ring. The specific compound of interest, 5,7,8-trimethoxy-3-pentyl-naphth[2,3-d]isoxazole-4,9-dione, exhibits the following structural features:

  • Molecular Formula : C₁₅H₁₅N₁O₃
  • Molecular Weight : 273.29 g/mol
  • CAS Number : 2070015-29-9

This compound's unique structure contributes to its biological activity and interaction with various biological targets.

1. Anticancer Properties

Research indicates that naphthoquinone derivatives, including naphth[2,3-d]isoxazole compounds, exhibit significant anticancer properties. A study highlighted that derivatives of naphtho[2,3-d]isoxazole-4,9-dione demonstrated cytoprotective effects against apoptosis in primary rat hepatocytes when exposed to camptothecin. The compounds increased cell viability and reduced markers of apoptosis such as nuclear fragmentation and caspase activation .

2. Antimicrobial Activity

The antimicrobial potential of naphth[2,3-d]isoxazole derivatives has been evaluated against various pathogens. For instance, compounds derived from this scaffold have shown antifungal activity against Candida species. The results suggest that these derivatives could serve as novel antifungal agents due to their ability to inhibit fungal growth effectively .

3. Antioxidant Effects

Naphthoquinones are known for their antioxidant properties. Studies have demonstrated that naphth[2,3-d]isoxazole derivatives can scavenge free radicals and protect cells from oxidative stress. This activity is crucial for developing therapeutic agents aimed at diseases associated with oxidative damage.

The biological activities of naphth[2,3-d]isoxazole derivatives can be attributed to several mechanisms:

  • Inhibition of Apoptotic Pathways : These compounds modulate apoptotic pathways by up-regulating anti-apoptotic proteins like Bcl-X(L) and inhibiting pro-apoptotic signals.
  • Interaction with Enzymatic Targets : Some studies suggest that these compounds may inhibit specific enzymes involved in cancer progression or microbial survival.
  • Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, these compounds can mitigate oxidative stress within cells.

Case Study 1: Hepatocyte Protection

In a controlled laboratory setting, primary rat hepatocytes were treated with naphtho[2,3-d]isoxazole derivatives before exposure to camptothecin. The study found that treated cells exhibited a marked increase in viability (up to 70%) compared to untreated controls and showed significantly reduced levels of apoptosis markers such as cytochrome c release and caspase activation .

Case Study 2: Antifungal Activity

A series of synthesized naphthoquinone derivatives were tested against clinical strains of Candida albicans. The results indicated a dose-dependent inhibition of fungal growth with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL for various derivatives. This suggests a promising avenue for developing antifungal therapies targeting resistant strains .

Summary Table of Biological Activities

Biological ActivityMechanismReference
AnticancerInhibition of apoptosis
AntimicrobialInhibition of fungal growth
AntioxidantScavenging free radicals

Q & A

Q. What are the recommended storage conditions for Naphth[2,3-d]isoxazole-4,9-dione derivatives to ensure stability during research?

Methodological Answer:

  • Powder form : Store at -20°C in sealed, dry containers for long-term stability (up to 3 years).
  • Short-term storage : 4°C for ≤2 years.
  • Solvent-based solutions : Use -80°C to prevent degradation (≤2 years). Avoid repeated freeze-thaw cycles. Stability should be validated via periodic LCMS analysis to monitor purity changes .

Q. Which spectroscopic and analytical techniques are essential for confirming the structural integrity and purity of this compound?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and formula (e.g., deviation <5 ppm).
  • NMR Spectroscopy : Use ¹H/¹³C NMR to resolve substituent positions (e.g., methoxy groups at C5, C7, C8).
  • LCMS : Assess purity (≥98% recommended) and detect by-products.
  • IR Spectroscopy : Verify functional groups (e.g., isoxazole ring vibrations at ~1600 cm⁻¹). Cross-reference data with synthetic intermediates and known analogs .

Q. What are the key synthetic routes for Naphth[2,3-d]isoxazole-4,9-dione derivatives?

Methodological Answer:

  • Core scaffold synthesis : Start with naphthoquinone precursors and introduce the isoxazole ring via cyclization (e.g., using hydroxylamine derivatives).
  • Substituent introduction : Alkyl/aryl groups (e.g., pentyl at C3) can be added via nucleophilic substitution or coupling reactions.
  • Methoxy groups : Install via Friedel-Crafts alkylation or demethylation-protection strategies. Optimize yields by controlling temperature (e.g., 60–80°C) and catalysts (e.g., InCl₃ for triazole derivatives) .

Advanced Research Questions

Q. How can researchers mitigate challenges in synthesizing this compound with high yield and minimal by-products?

Methodological Answer:

  • By-product reduction : Use one-pot synthesis (e.g., with InCl₃ catalysis) to minimize intermediate isolation steps .
  • Purification : Employ gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization (methanol/water) for high-purity isolation.
  • Monitoring : Track reaction progress via TLC/LCMS and adjust stoichiometry (e.g., halide:thiol ratio) to suppress side reactions. Hazardous reagents (e.g., methylazide) should be replaced with safer alternatives where possible .

Q. What strategies exist for modifying substituents (e.g., pentyl, methoxy) to tune physicochemical or biological properties?

Methodological Answer:

  • Lipophilicity modulation : Replace the pentyl group with shorter/longer alkyl chains or fluorinated substituents to alter solubility (e.g., logP calculations).
  • Electron-withdrawing/donating groups : Introduce halogens (e.g., fluorine) at the phenyl ring to affect redox potentials.
  • Methoxy positional isomerism : Compare bioactivity of 5,7,8-trimethoxy vs. 6,7,8-substituted analogs via SAR studies. Validate modifications using DFT calculations to predict electronic effects .

Q. How can photophysical properties (e.g., fluorescence) be leveraged for applications in bioimaging or sensing?

Methodological Answer:

  • Fluorescence characterization : Measure Stokes shifts (>90 nm) and quantum yields (Φ) in solvents like DMSO or PBS to assess environmental sensitivity.
  • Bioimaging protocols : Test cellular uptake in vitro using fluorescence microscopy (excitation ~440 nm, emission ~490 nm).
  • Structure-property relationships : Compare fluorescence intensity of derivatives with piperazino vs. alkylamino substituents .

Q. How do data contradictions in reported biological activities (e.g., anticancer vs. antimicrobial) inform mechanistic studies?

Methodological Answer:

  • Mechanistic divergence : Use kinase inhibition assays (e.g., USP1/UAF1 targets) to clarify anticancer activity vs. bacterial membrane disruption studies for antimicrobial effects.
  • Redox cycling assays : Quantify ROS generation to differentiate quinone-mediated cytotoxicity from non-oxidative mechanisms.
  • Cross-disciplinary validation : Replicate conflicting results under standardized conditions (e.g., cell lines, MIC protocols) .

Q. What theoretical frameworks guide the design of novel derivatives with enhanced bioactivity?

Methodological Answer:

  • Molecular docking : Model interactions with biological targets (e.g., DNA topoisomerases) to prioritize substituents.
  • QSAR models : Corrogate electronic parameters (HOMO/LUMO) with observed IC₅₀ values.
  • Conceptual frameworks : Align synthesis with natural product-inspired design (e.g., anthraquinone analogs) or enzyme inhibition hypotheses .

Tables for Key Data

Property Typical Value Method Reference
Melting Point>290°CDSC
Solubility in DMSO≥4.62 mg/mLGravimetric analysis
LCMS Purity98.06%LCMS (C18 column)
Fluorescence Stokes Shift>90 nmSpectrofluorometry

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